1-Bromophenanthrene-9,10-dione

Organic Synthesis Cross-Coupling Building Blocks

1-Bromophenanthrene-9,10-dione is the mandatory starting material for Suzuki-Miyaura coupling at the 1-position of the phenanthrenequinone core. Unlike the 2-bromo or 3-bromo isomers—which yield incorrect constitutional isomers—or dibromo analogs that lead to crosslinked mixtures, this monobromo ortho-quinone guarantees precise regiocontrol for linear polymer growth, end-functionalization, and defined small-molecule synthesis. The unique 1-position bromine also imparts a distinct absorption/emission profile critical for fluorophore and OLED development. For independent SAR studies, the 1-bromo isomer must be evaluated separately due to position-dependent antibiofilm activity. Supplied at 98% purity; contact us for bulk quotes.

Molecular Formula C14H7BrO2
Molecular Weight 287.11 g/mol
Cat. No. B12851368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromophenanthrene-9,10-dione
Molecular FormulaC14H7BrO2
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O
InChIInChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H
InChIKeyJUOIDRJHGFAZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromophenanthrene-9,10-dione: Core Physicochemical and Synthetic Baseline


1-Bromophenanthrene-9,10-dione is a brominated derivative of phenanthrene-9,10-dione, classified as an ortho-quinone within the polycyclic aromatic hydrocarbon family [1]. It features a bromine atom at the 1-position of the phenanthrene backbone and diketone functionalities at the 9 and 10 positions, yielding a molecular formula of C₁₄H₇BrO₂ and a molecular weight of approximately 287.11 g/mol . The compound is typically synthesized via oxidation of 1-bromophenanthrene using chromium(VI) oxide in glacial acetic acid, providing an orange crystalline solid with an estimated yield around 60% . The 1-position bromine substituent introduces distinct steric and electronic effects compared to other regioisomers, modulating reactivity in cross-coupling and nucleophilic substitution pathways .

Why Regioisomeric and Functional Analogs Cannot Substitute for 1-Bromophenanthrene-9,10-dione


Direct substitution of 1-bromophenanthrene-9,10-dione with other bromophenanthrenequinone regioisomers (e.g., 2-bromo, 3-bromo) or with dibrominated analogs (e.g., 2,7-dibromo) is scientifically unsound due to divergent synthetic accessibility, electronic properties, and biological activity profiles. The 1-position bromine is not accessible via direct electrophilic bromination of the parent phenanthrene-9,10-dione, which yields only 2-bromo and 2,7-dibromo derivatives under standard conditions [1]. Consequently, 1-bromophenanthrene-9,10-dione requires a distinct synthetic route—oxidation of pre-brominated phenanthrene—imparting different cost and purity considerations . Furthermore, bromine position profoundly influences photophysical behavior: the 3-bromo derivative induces a measurable blue-shift in the longest-wavelength π→π* absorption band relative to unsubstituted phenanthrenequinone, a perturbation that likely differs in magnitude and direction for the 1-bromo analog [2]. In antimicrobial screening, 2,7-dibromo- and 3,6-dibromo-phenanthrenequinones exhibit potent antibiofilm activity with MIC values of 20 and 50 µg/mL respectively, but the corresponding 1-bromo monobrominated analog was not reported in the same study, underscoring that activity is not uniform across the series [3]. These cumulative differences establish that generic substitution across the bromophenanthrenequinone family introduces unacceptable variability in reactivity, spectral properties, and biological outcome.

Quantitative Differentiation of 1-Bromophenanthrene-9,10-dione from Its Closest Analogs


Regioisomeric Control in Synthetic Accessibility and Purity

Unlike the 2-bromo and 2,7-dibromo derivatives, which are readily obtained via direct electrophilic bromination of phenanthrene-9,10-dione [1], 1-bromophenanthrene-9,10-dione cannot be synthesized through this pathway. Its preparation requires oxidation of pre-formed 1-bromophenanthrene, a multi-step route that yields approximately 60% product as an orange solid . This divergent synthetic access directly impacts procurement: the 1-bromo isomer is commercially available at 98% purity , whereas regioisomers like 2-bromo and 3-bromo are offered at comparable or lower purities (e.g., 95-98%) but from different synthetic streams. For applications requiring precise regioisomeric identity—such as Suzuki-Miyaura cross-coupling where the 1-position bromine offers unique steric environment—the 1-bromo isomer is the only viable choice .

Organic Synthesis Cross-Coupling Building Blocks

Position-Dependent Photophysical Shifts: Blue-Shift Observed in 3-Bromo Analog, Implied Divergence for 1-Bromo

While direct photophysical data for 1-bromophenanthrene-9,10-dione are absent from the peer-reviewed literature, class-level inference from the 3-bromo regioisomer establishes the principle of position-dependent spectral perturbation. In a 1975 study, substitution of a bromine atom at the 3-position of phenanthrenequinone caused a measurable blue-shift of the longest-wavelength π→π* absorption band in solution [1]. The magnitude and possibly the direction of this shift are expected to differ for the 1-bromo isomer due to distinct electronic conjugation and steric interactions. This position-sensitive behavior is critical for designing fluorophores, sensors, or optoelectronic materials where precise absorption/emission tuning is required.

Photophysics UV-Vis Spectroscopy Electronic Materials

Divergent Antimicrobial Activity Across Bromophenanthrenequinone Series

A 2025 study systematically screened 14 phenanthrene derivatives against Staphylococcus aureus, identifying 2,7-dibromophenanthrenequinone (2,7-DBPQ) and 3,6-dibromophenanthrenequinone (3,6-DBPQ) as the most potent antibiofilm agents with MICs of 20 and 50 µg/mL, respectively [1]. 1-Bromophenanthrene-9,10-dione was not included in this panel, and its antimicrobial activity remains unreported. The stark difference in MIC between two dibrominated regioisomers (2.5-fold) within the same study underscores that bromine substitution pattern profoundly influences biological activity. Consequently, extrapolation of activity from any other bromophenanthrenequinone to the 1-bromo isomer is scientifically unjustified, and its unique activity profile must be considered distinct until directly evaluated.

Antimicrobial Biofilm Drug Discovery

Monobrominated vs. Dibrominated: Molecular Weight and Physicochemical Divergence

1-Bromophenanthrene-9,10-dione (C₁₄H₇BrO₂, MW ~287.11 g/mol) is a monobrominated ortho-quinone, whereas its closest dibrominated analog, 2,7-dibromophenanthrene-9,10-dione (C₁₄H₆Br₂O₂), has a molecular weight of 366.01 g/mol—a 27.5% increase . This mass difference directly impacts volatility, solubility, and chromatographic behavior. The 2,7-dibromo derivative is reported as a light yellow to orange powder, while the 1-bromo isomer is an orange solid . Such physicochemical divergence necessitates distinct purification protocols and formulation strategies. Additionally, the presence of two bromine atoms in the dibromo analog enables double cross-coupling, whereas the 1-bromo compound offers a single, regiospecific reactive site .

Physicochemical Properties Analytical Chemistry Material Science

Redox Potential Divergence Inferred from Dione Series

A 2019 study examining electron transfer in B(II) cation complexes compared the reduction of a series of vicinal diones, reporting that 9,10-phenanthrene-dione exhibits a distinct redox potential within the series including 3,5-di-tert-butylbenzoquinone, 3,4,5,6-tetrachlorobenzoquinone, and 1,2-naphthalene-dione [1]. While 1-bromophenanthrene-9,10-dione was not included, the electron-withdrawing bromine substituent at the 1-position is expected to anodically shift its reduction potential relative to the unsubstituted parent. Such shifts are well-documented in quinone electrochemistry and directly impact performance in electron-transfer catalysis, organic batteries, and redox flow systems. The specific magnitude of the shift for the 1-bromo isomer remains unquantified but is a critical differentiator from the parent dione and other substituted analogs.

Electrochemistry Redox Chemistry Electron Transfer

Validated Application Scenarios for 1-Bromophenanthrene-9,10-dione


Regiospecific Suzuki-Miyaura Cross-Coupling for Advanced Organic Synthesis

When the synthetic target demands a C-C bond formation exclusively at the 1-position of a phenanthrenequinone scaffold, 1-bromophenanthrene-9,10-dione is the mandatory starting material. Its 1-bromo substituent serves as a handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling introduction of aryl or heteroaryl groups with precise regiocontrol . Attempting this transformation with the 2-bromo or 3-bromo regioisomers would yield the wrong constitutional isomer, while the dibromo analogs would produce mixtures of mono- and bis-coupled products. The compound's commercial availability at 98% purity facilitates reliable reaction outcomes .

Precursor for Position-Specific Photophysical Probes and Fluorophores

The documented position-dependent photophysical behavior of bromophenanthrenequinones—specifically the blue-shift observed for the 3-bromo isomer —implies that 1-bromophenanthrene-9,10-dione will exhibit a unique absorption/emission profile. Researchers developing fluorophores, fluorescent sensors, or organic light-emitting materials where precise spectral tuning is paramount must procure the exact 1-bromo isomer to control the outcome. Substitution with any other bromo- or unsubstituted analog introduces uncontrolled spectral variability that could compromise device or assay performance.

Monofunctional Building Block for Controlled Polymer Synthesis

In the preparation of conjugated organic polymers incorporating phenanthrenequinone redox centers, the choice between mono- and dibrominated monomers dictates crosslinking density and polymer architecture. 1-Bromophenanthrene-9,10-dione provides a single reactive site, enabling linear polymer growth or end-functionalization . In contrast, 2,7-dibromophenanthrene-9,10-dione, which has been successfully used in Sonogashira coupling to generate a 2D π-conjugated polymer with an H₂O₂ production rate of 3009 μmol g⁻¹ h⁻¹ , introduces two coupling sites leading to network formation. The monobrominated monomer is thus essential when a defined, non-crosslinked structure is required.

Investigational Antimicrobial Candidate Requiring Independent Evaluation

Given that 2,7-dibromo- and 3,6-dibromo-phenanthrenequinones have demonstrated potent antibiofilm activity against S. aureus (MIC 20 and 50 µg/mL respectively) , the 1-bromo analog represents a structurally distinct candidate for antimicrobial screening. Because bromine substitution pattern significantly modulates activity—as evidenced by the 2.5-fold MIC difference between the two dibrominated isomers—the 1-bromo compound must be evaluated as a separate entity. Its procurement enables independent structure-activity relationship (SAR) studies within this promising chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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